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Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B1587505

In the landscape of asymmetric synthesis, the pursuit of catalysts that offer high
enantioselectivity, broad substrate scope, and operational simplicity is paramount. Among the
privileged chiral ligands that have shaped modern catalysis, (S)-H8-BINAP, the octahydro
derivative of the venerable BINAP ligand, has emerged as a powerhouse, particularly in the
realm of asymmetric hydrogenation. This technical guide provides an in-depth exploration of
(S)-H8-BINAP, from its fundamental physicochemical properties and synthesis to its cutting-
edge applications and the mechanistic intricacies that govern its remarkable catalytic prowess.
This document is intended for researchers, scientists, and drug development professionals
seeking to leverage this exceptional ligand in their synthetic endeavors.

Core Characteristics of (S)-H8-BINAP

(S)-H8-BINAP, systematically named (S)-(-)-2,2"-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-
octahydro-1,1'-binaphthyl, is a chiral diphosphine ligand that possesses axial chirality arising
from restricted rotation around the C1-C1' bond of the binaphthyl backbone.[1][2] The patrtial
hydrogenation of the naphthalene rings, as compared to its parent compound BINAP, imparts a
more rigid and defined chiral pocket around the metal center it coordinates. This structural
modification is a key determinant of its enhanced catalytic performance in many reactions.

Molecular Structure and Physicochemical Properties

The unique three-dimensional architecture of (S)-H8-BINAP is central to its function. The C2-
symmetric framework ensures the generation of a well-defined chiral environment when
complexed with a transition metal.
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Molecular Structure:

Click to download full resolution via product page

Caption: Ball-and-stick model of the (S)-H8-BINAP molecule.

Table 1: Physicochemical Properties of (S)-H8-BINAP

Property Value Reference
CAS Number 139139-93-8 [1][2]
Molecular Formula CaaHaoP2 [1][2]
Molecular Weight 630.74 g/mol [1112]
White to off-white
Appearance
powder/crystals
(8)-(-)-2,2"
Bis(diphenylphosphino)-5,5',6,
6',7,7',8,8-octahydro-1,1'-
binaphthyl,
Synonyms [1][2]

[(1S)-5,5',6,6',7,7',8,8'-
octahydro-[1,1'-
binaphthalene]-2,2'-
diyl]bis[diphenylphosphine]

Synthesis of (S)-H8-BINAP: A Step-by-Step Protocol

The enantioselective synthesis of (S)-H8-BINAP is a critical process that ensures the high

optical purity required for its applications in asymmetric catalysis. The most common and

efficient route starts from the readily available and optically pure (S)-BINOL ((S)-1,1'-bi-2-

naphthol). The synthesis involves two key transformations: conversion of the hydroxyl groups

to a suitable leaving group (typically triflate) and subsequent nickel-catalyzed phosphination.

The partial hydrogenation of the naphthalene rings is the final step.
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Synthetic Workflow

Caption: Synthetic pathway for (S)-H8-BINAP starting from (S)-BINOL.

Detailed Experimental Protocol

Part A: Synthesis of (S)-BINOL ditriflate

Reaction Setup: To a dried, argon-purged flask, add (S)-BINOL and dry dichloromethane.

Cooling: Cool the solution to 0 °C in an ice bath.

Addition of Reagents: Slowly add pyridine followed by the dropwise addition of
trifluoromethanesulfonic anhydride. The causality behind the slow addition at low
temperature is to control the exothermic reaction and prevent side product formation.

Reaction: Allow the reaction to warm to room temperature and stir overnight.

Work-up and Purification: Quench the reaction with water and extract the product with
dichloromethane. Wash the organic layer with dilute HCI, saturated NaHCOs, and brine. Dry
the organic phase over anhydrous MgSOea, filter, and concentrate under reduced pressure.
The crude product is purified by column chromatography on silica gel.

Part B: Synthesis of (S)-BINAP

Catalyst Preparation: In a separate argon-purged flask, dissolve NiClz(dppe) and 1,4-
diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF.

Addition of Phosphine: Add diphenylphosphine to the catalyst mixture and heat to 100 °C.
The pre-heating step is crucial for the formation of the active nickel(0) catalyst.

Coupling Reaction: Add a solution of (S)-BINOL ditriflate in DMF to the hot catalyst solution.

Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is
consumed.

Isolation and Purification: Cool the reaction mixture and precipitate the product by adding
methanol. The crude (S)-BINAP is collected by filtration and can be further purified by
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recrystallization.

Part C: Synthesis of (S)-H8-BINAP

Hydrogenation Setup: In a high-pressure autoclave, dissolve (S)-BINAP in a suitable solvent
such as methanol or ethanol.

o Catalyst Addition: Add a catalytic amount of a ruthenium catalyst, for example, Ru/C.

o Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 50-100 atm) and heat
the reaction mixture. The elevated pressure and temperature are necessary to overcome the
aromaticity of the naphthalene rings.

o Reaction Completion and Isolation: After the reaction is complete (monitored by the
cessation of hydrogen uptake or by analytical techniques), cool the autoclave, carefully
release the pressure, and filter the reaction mixture to remove the catalyst.

o Final Purification: Concentrate the filtrate under reduced pressure to obtain crude (S)-H8-
BINAP, which can be purified by recrystallization to yield the final product as a white solid.

Applications in Asymmetric Catalysis

(S)-H8-BINAP has proven to be a superior ligand to its parent, BINAP, in several catalytic
asymmetric transformations, most notably in ruthenium-catalyzed hydrogenations. The
increased flexibility and electron-donating ability of the phosphine groups in H8-BINAP are
thought to contribute to its enhanced reactivity and enantioselectivity.

Ruthenium-Catalyzed Asymmetric Hydrogenation

The flagship application of (S)-H8-BINAP is in the ruthenium-catalyzed asymmetric
hydrogenation of various unsaturated substrates. Complexes of the type Ru(OAc)z[(S)-H8-
BINAP] are highly effective for the hydrogenation of a,3- and B,y-unsaturated carboxylic acids,
delivering the corresponding saturated products with excellent enantioselectivities.[1][3]

Table 2: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids with Ru(OAc)z[(S)-H8-
BINAP]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1587505?utm_src=pdf-body
https://www.benchchem.com/product/b1587505?utm_src=pdf-body
https://www.benchchem.com/product/b1587505?utm_src=pdf-body
https://www.benchchem.com/product/b1587505?utm_src=pdf-body
https://www.benchchem.com/product/b1587505?utm_src=pdf-body
https://www.benchchem.com/product/b1587505?utm_src=pdf-body
https://www.benchchem.com/product/b1587505?utm_src=pdf-body
https://www.researchgate.net/publication/278312061_Highly_efficient_enantioselective_synthesis_of_optically_active_carboxylic_acids_by_RuOCOCH32S-H8-BINAP
https://www.benchchem.com/pdf/The_Inner_Workings_of_S_Ru_OAc_2_H8_BINAP_A_Technical_Guide_to_its_Mechanism_in_Asymmetric_Hydrogenation.pdf
https://www.benchchem.com/product/b1587505?utm_src=pdf-body
https://www.benchchem.com/product/b1587505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Enantiomeric
Substrate Product Reference
Excess (ee)

(S)-2-Methylbutanoic

Tiglic Acid i >97% [4][5]
acid

E)-2-Methyl-2- S)-2-Methylbutanoic

(B) _ y ( ) y 97% o

butenoic acid acid

Naproxen precursor (S)-Naproxen >97% [6]

The superiority of the H8-BINAP-Ru(ll) system over the BINAP-Ru(ll) catalyst is particularly
evident in the hydrogenation of sterically hindered substrates. For instance, in the
hydrogenation of 2-methylcinnamic acid, the H8-BINAP-Ru(Il) complex yields the product with
a significantly higher enantiomeric excess compared to the BINAP-Ru(ll) complex.[1]

Catalytic Cycle: A Monohydride Mechanism

The asymmetric hydrogenation of a,3-unsaturated carboxylic acids catalyzed by Ru(OAc)z[(S)-
H8-BINAP] is proposed to proceed via a monohydride mechanism.[3][4]

_H8- -
Substrate, -OAc- ERuH(S H8 BINAP)(Substrate)]j

@u(OAc)z(S»HB-BINAPHRIJH(OAC)(S»H8-BINAP)9> - Regeneration___________

Ha, -Product
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l

[Ru(Alkyl)(S-H8-BINAP)]
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Caption: Proposed catalytic cycle for the Ru/(S)-H8-BINAP-catalyzed asymmetric
hydrogenation.

Step-by-Step Mechanistic Explanation:
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» Pre-catalyst Activation: The Ru(ll) pre-catalyst, Ru(OAc)z[(S)-H8-BINAP], reacts with
molecular hydrogen to form a ruthenium monohydride species, which is the active catalyst.

e Substrate Coordination: The unsaturated carboxylic acid coordinates to the ruthenium
hydride complex.

e Migratory Insertion: The olefinic double bond of the substrate inserts into the Ru-H bond.
This step is stereodetermining, and the chiral environment created by the (S)-H8-BINAP
ligand dictates the facial selectivity of the insertion.

e Hydrogenolysis: The resulting ruthenium alkyl intermediate reacts with another molecule of
hydrogen to release the saturated product and regenerate the active ruthenium hydride
catalyst, thus closing the catalytic cycle.

Rhodium-Catalyzed Asymmetric Reactions

While less common than its ruthenium counterparts, rhodium complexes of H8-BINAP have
shown promise in asymmetric catalysis. For instance, they have been employed in asymmetric
[2+2+2] cycloadditions and hydroformylation reactions.[7][8][9] In hydroformylation, the
electronic properties of the H8-BINAP ligand can influence the regioselectivity and
enantioselectivity of the addition of a formyl group and a hydrogen atom across a double bond.

Palladium-Catalyzed Asymmetric Reactions

Palladium complexes bearing the H8-BINAP ligand have been utilized in asymmetric Heck
reactions and Suzuki-Miyaura cross-coupling reactions.[10][11] In the asymmetric Heck
reaction, the chiral palladium catalyst directs the enantioselective formation of a carbon-carbon
bond between an aryl or vinyl halide and an alkene. The unique steric and electronic properties
of H8-BINAP can lead to high levels of enantiocontrol in these transformations.

Conclusion and Future Outlook

(S)-H8-BINAP has firmly established itself as a privileged ligand in the toolkit of the synthetic
chemist. Its robust performance, particularly in ruthenium-catalyzed asymmetric
hydrogenations, has enabled the efficient and highly enantioselective synthesis of a wide array
of chiral molecules, including key intermediates for pharmaceuticals and fine chemicals. The
enhanced catalytic activity and selectivity compared to its parent compound, BINAP,
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underscore the profound impact that subtle ligand modifications can have on catalytic
outcomes.

Future research in this area will likely focus on expanding the application of (S)-H8-BINAP to a
broader range of asymmetric transformations and on the development of novel, even more
effective catalysts based on the H8-BINAP scaffold. The continued exploration of its
mechanistic intricacies will undoubtedly pave the way for the rational design of next-generation
catalysts with unparalleled efficiency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [(S)-H8-BINAP: A Comprehensive Technical Guide for
Asymmetric Catalysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587505#s-h8-binap-cas-number-and-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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